Bms 182264

Descripción general

Descripción

BMS 182264 es un fármaco de molécula pequeña desarrollado por Bristol Myers Squibb. Es conocido por su función como activador de los canales de potasio ATP, que están involucrados en varios procesos fisiológicos. El compuesto ha mostrado aplicaciones terapéuticas potenciales en el tratamiento de enfermedades del sistema inmunitario, enfermedades cardiovasculares y enfermedades respiratorias .

Métodos De Preparación

La síntesis de BMS 182264 implica combinar características estructurales de los abridores de canales de potasio ATP como cromakalim y pinacidil. Las rutas sintéticas exactas y las condiciones de reacción son propiedad de Bristol Myers Squibb. Se sabe que el compuesto se produce a través de una serie de reacciones químicas que implican la formación de un derivado de bencilamina .

Análisis De Reacciones Químicas

BMS 182264 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C15H19N5

- CAS Registry Number : 127749-54-6

- InChIKey : PGYDRGZVXVVZQC-UHFFFAOYSA-N

Cardiovascular Diseases

BMS-182264 has shown promise in treating conditions such as hypertension and ischemic heart disease. Research indicates that it exhibits smooth muscle relaxing properties comparable to other KATP openers like cromakalim and pinacidil, but with enhanced selectivity for vascular tissues. This selectivity potentially reduces side effects typically associated with first-generation KATP openers .

Case Study: Vascular Smooth Muscle Relaxation

A study demonstrated that BMS-182264 effectively binds to specific receptor sites in rat aortic smooth muscle cells, leading to significant vasodilation without adversely affecting cardiac action potentials . This finding suggests its potential as a safer alternative for managing hypertension.

Respiratory Diseases

The compound has also been explored for its effects on respiratory conditions, particularly asthma. By modulating airway smooth muscle tone through KATP channel activation, BMS-182264 may alleviate bronchoconstriction, providing a new avenue for asthma management .

Immune System Disorders

Emerging research indicates that BMS-182264 could have applications in treating immune system diseases. Its ability to influence smooth muscle relaxation may extend beyond cardiovascular implications, potentially benefiting conditions characterized by dysregulated immune responses .

Comparative Data Table

| Application Area | Indications | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Cardiovascular Diseases | Hypertension, Ischemic Heart Disease | KATP channel activation | Clinical trials ongoing |

| Respiratory Diseases | Asthma | Smooth muscle relaxation | Preclinical studies |

| Immune System Disorders | Various immune dysregulations | Modulation of immune response | Investigational |

Pharmacological Studies

Pharmacological studies have highlighted the unique binding characteristics of BMS-182264 compared to other KATP openers. It demonstrates a distinct pharmacophore that enhances its efficacy while minimizing off-target effects. This specificity is crucial for developing safer therapeutic options for patients with cardiovascular and respiratory ailments .

Ongoing Research Initiatives

Bristol Myers Squibb continues to support independent research initiatives through their Investigator Sponsored Research program, encouraging studies that explore the full therapeutic potential of BMS-182264 across various medical fields . These initiatives aim to address unmet medical needs and further elucidate the compound's mechanisms.

Mecanismo De Acción

BMS 182264 ejerce sus efectos activando los canales de potasio ATP. Estos canales juegan un papel crucial en la regulación del potencial de la membrana celular y la homeostasis de los iones. Al abrir estos canales, this compound provoca la hiperpolarización de la membrana celular, lo que puede conducir a varios efectos fisiológicos como la relajación del músculo liso y la actividad antihipertensiva .

Comparación Con Compuestos Similares

BMS 182264 es similar a otros abridores de canales de potasio ATP como cromakalim y pinacidil. Ha demostrado propiedades únicas, como la selectividad del músculo liso, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas. Otros compuestos similares incluyen nicorandil y diazoxide .

Actividad Biológica

BMS 182264 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects in preclinical and clinical studies, and relevant research findings.

Overview of this compound

This compound is a small molecule inhibitor designed to target specific pathways involved in cancer cell proliferation. Its primary mechanism of action involves the inhibition of key enzymes that facilitate tumor growth and survival. The compound has been studied for its efficacy against various cancer types, particularly those expressing specific biomarkers.

This compound functions primarily as a selective inhibitor of certain kinases involved in cellular signaling pathways. By disrupting these pathways, the compound effectively induces apoptosis (programmed cell death) in malignant cells. Key mechanisms include:

- Inhibition of Kinase Activity : this compound binds to the ATP-binding site of target kinases, preventing their activation and subsequent signaling cascades.

- Induction of Apoptosis : The blockade of these signaling pathways leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals, promoting cancer cell death.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from these studies:

Case Studies and Clinical Findings

This compound has been involved in several clinical trials assessing its safety and efficacy. Notable findings include:

- Phase I Trials : Initial studies indicated a manageable safety profile with common adverse effects including mild to moderate gastrointestinal disturbances.

- Phase II Trials : A multi-institutional study evaluated this compound in patients with advanced solid tumors. Results showed a partial response in some patients, with disease stabilization observed in others .

Case Study Example

In one notable case study involving patients with advanced gastric adenocarcinoma, this compound was administered alongside conventional therapies. The study aimed to evaluate its efficacy in enhancing treatment responses. Although the results were mixed, some patients exhibited prolonged progression-free survival compared to historical controls .

Research Applications

This compound's unique mechanism makes it a valuable tool for further research into targeted cancer therapies. Its applications include:

- Combination Therapy : Investigating synergistic effects when combined with other chemotherapeutic agents.

- Biomarker Studies : Identifying patient populations that may benefit most from treatment based on genetic profiling.

Propiedades

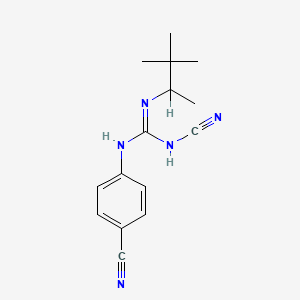

IUPAC Name |

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDRGZVXVVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870254 | |

| Record name | N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-54-6 | |

| Record name | Bms 182264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMINIDIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.